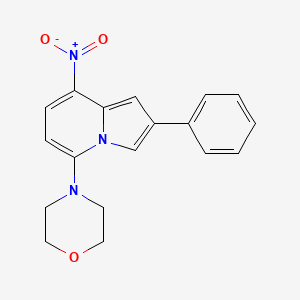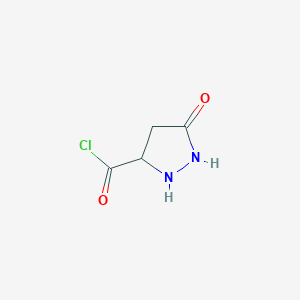
5-Oxopyrazolidine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopyrazolidine-3-carbonyl chloride is a chemical compound with the molecular formula C4H5ClN2O2 It is a derivative of pyrazolidine, featuring a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrazolidine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or isopropanol, with a catalytic amount of glacial acetic acid . The resulting product is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrazolidine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
5-Oxopyrazolidine-3-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxopyrazolidine-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
5-Oxopyrrolidine-3-carbonyl chloride: Similar structure but with a pyrrolidine ring instead of a pyrazolidine ring.
5-Oxopyrrolidine-3-carboxylic acid: Lacks the carbonyl chloride group but shares the oxopyrrolidine core.
Uniqueness
5-Oxopyrazolidine-3-carbonyl chloride is unique due to its specific reactivity profile, particularly the presence of the carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds .
Properties
CAS No. |
64186-71-6 |
|---|---|
Molecular Formula |
C4H5ClN2O2 |
Molecular Weight |
148.55 g/mol |
IUPAC Name |
5-oxopyrazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O2/c5-4(9)2-1-3(8)7-6-2/h2,6H,1H2,(H,7,8) |
InChI Key |
JSTIWBCGVZMZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



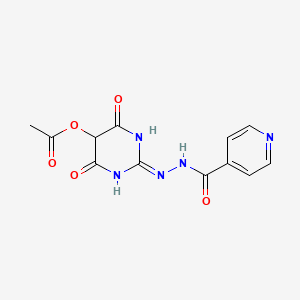


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

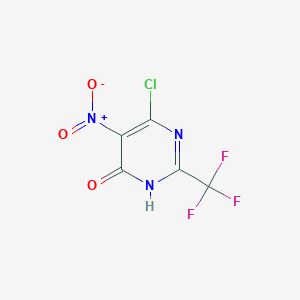

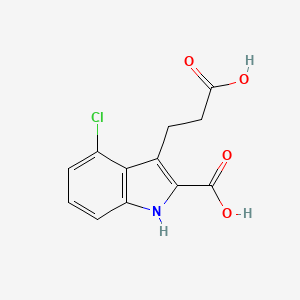
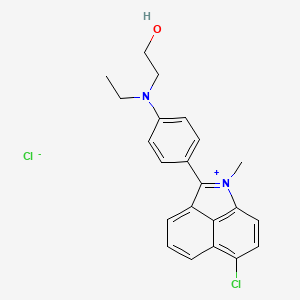
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
